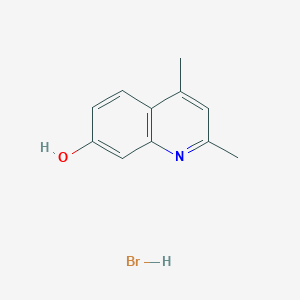

2,4-Dimethylquinolin-7-ol;hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "2,4-Dimethylquinolin-7-ol;hydrobromide" is not directly mentioned in the provided papers, but the research context involves the synthesis and characterization of various quinoline derivatives, which are structurally related to the compound of interest. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry due to their bioactive properties.

Synthesis Analysis

The synthesis of quinoline derivatives often involves multi-step reactions, starting from simple aniline derivatives and proceeding through various transformations. For instance, the preparation of 7-alkylamino-2-methylquinoline-5,8-diones involves a Skraup reaction followed by demethylations, oxidative bromination, amination, and debromination, with hydrobromic acid catalyzing the final step . Another method for synthesizing 4-substituted isoquinolines includes a tandem Heck-Suzuki coupling followed by several other reactions to introduce different substituents . Similarly, a general synthesis of 4-substituted 6-(2-imidazolinylamino)-5,8-dimethylquinolines is achieved by converting a common intermediate into a 4-haloquinoline and then introducing various substituents .

Molecular Structure Analysis

The molecular structure of quinoline derivatives is confirmed using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms within the molecule. For example, the structure of 5,8-dimethyl-6-nitro-4-quinolone, an intermediate in the synthesis of imidazolinylamino quinolines, was confirmed by X-ray crystallography . Similarly, the crystal structure of various aminoquinones was investigated to confirm their synthesis .

Chemical Reactions Analysis

Quinoline derivatives can undergo a variety of chemical reactions, including halogenation, amination, and coupling reactions, to yield novel compounds with potential biological activity. The chloro group in 7-chloroquinolines can be substituted using amino alcohols to yield analogues of antimalarial drugs . The Bischler-Napieralski reaction is another example, used in the synthesis of tetrahydroisoquinoline derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoline derivatives are influenced by their molecular structure and the nature of their substituents. These properties are essential for understanding the compound's behavior in biological systems and its potential as a pharmaceutical agent. The antibacterial activity of octahydroquinazoline derivatives was evaluated, indicating the importance of these properties in drug discovery .

Applications De Recherche Scientifique

Fluorescence Enhancement and Spectroscopic Characteristics

2,4-Dimethylquinolin-7-ol hydrobromide exhibits significant enhancement in photosensitivity when introduced in aqueous buffer solutions. This enhancement is attributed to the introduction of methyl groups at the 2 and 4 positions, leading to a 13-fold increase in the product of the molar extinction coefficient and fluorescence quantum yield compared to the original 7-hydroxyquinoline (Senda, Momotake, & Arai, 2010).

Structural Analysis through X-ray Diffraction

X-ray diffraction analysis has been utilized to elucidate the structures of hydrobromides of quinolines, including 2,4-dimethylquinolin-7-ol hydrobromide. This study revealed unique crystalline structures and hybridization states in these compounds, contributing to a deeper understanding of their chemical properties (Ryzhakov et al., 2017).

Pharmaceutical and Industrial Applications

Heterocyclic compounds like 2,4-dimethylquinolin-7-ol hydrobromide have found extensive use in various fields, including the preparation of analytical reagents, ligands, dyestuffs, bioindicators, and pharmaceutical substances. They have been tested for potential anticancer properties and as active substances against HIV in vitro, highlighting their biochemical significance and potential medical applications (Aydemir & Kaban, 2018).

Biotransformation Studies

Research has also been conducted on the biotransformation of quinoline derivatives like 2,4-dimethylquinolin-7-ol hydrobromide in various environmental conditions. This study provides insights into the pathways of anaerobic transformation of quinoline derivatives, contributing to our understanding of their behavior in natural ecosystems (Liu, Jones, & Rogers, 1994).

Safety and Hazards

Mécanisme D'action

Target of Action

The primary targets of 2,4-Dimethylquinolin-7-ol hydrobromide are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . Factors such as pH, temperature, and the presence of other molecules can affect how 2,4-Dimethylquinolin-7-ol hydrobromide interacts with its targets and exerts its effects.

Propriétés

IUPAC Name |

2,4-dimethylquinolin-7-ol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO.BrH/c1-7-5-8(2)12-11-6-9(13)3-4-10(7)11;/h3-6,13H,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSYSIMWEIAFIAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC2=C1C=CC(=C2)O)C.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dimethylquinolin-7-ol;hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Spiro[pyrrolidine-2,7'(6'H)-[2H]pyrrolo[2,1-b][1,3]thiazine]-1,4'-dicarboxylic acid, tetrahydro-6'-oxo-, 1-(1,1-dimethylethyl) 4'-methyl ester, (2R,4'R,8'aR)-](/img/structure/B3014119.png)

![1-((3-(Benzo[d][1,3]dioxol-5-yl)-2-oxooxazolidin-5-yl)methyl)-3-(2-cyanophenyl)urea](/img/structure/B3014121.png)

![4-methyl-1,5-dioxo-1H,2H,3H,3aH,4H,5H-pyrrolo[1,2-a]quinazoline-3a-carboxylic acid](/img/structure/B3014122.png)

![4-chloro-2-[[(E)-2-(2,5-dimethyl-4-nitropyrazol-3-yl)ethenyl]amino]phenol](/img/structure/B3014123.png)

![N-(benzo[d]thiazol-2-yl)-4-((4-cyclopropylthiazol-2-yl)methoxy)benzamide](/img/structure/B3014131.png)

![ethyl 2-(9-(2,4-dimethoxyphenyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B3014132.png)